6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Overview
Description
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzimidazole ring.
Preparation Methods
The synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and reduction steps. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents such as fluorine or bromine. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Scientific Research Applications
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol can be compared with other similar compounds, such as:
2-Methyl-1H-benzo[d]imidazol-4-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Bromo-2-methyl-1H-benzo[d]imidazol-4-ol: The bromine atom can alter the compound’s properties compared to the chlorine-substituted version.
6-Chloro-1H-benzo[d]imidazol-4-ol: The absence of the methyl group at the 2nd position can influence its chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Biological Activity
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
This compound is a benzimidazole derivative characterized by the presence of a chlorine atom at the 6-position and a hydroxyl group at the 4-position. Its chemical structure can be represented as follows:
This compound is synthesized through various methods, including cyclization reactions involving substituted anilines and carbonyl compounds, which allow for variations in yield and purity depending on the reaction conditions employed.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound illustrate its effectiveness:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Candida albicans | 0.0048 |
Pseudomonas aeruginosa | 0.013 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including those derived from lung and breast cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
A notable study reported that derivatives of this compound exhibited significant antiproliferative activity against A549 adenocarcinoma cells with IC50 values ranging from 5 to 15 µM, indicating its potential as an anticancer therapeutic agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, disrupting normal cellular functions and leading to cell death in pathogens and cancer cells alike.
- Receptor Modulation : It may also act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and apoptosis .
- Biofilm Disruption : In the context of bacterial infections, it has been observed to disrupt biofilm formation in Pseudomonas aeruginosa, enhancing the efficacy of conventional antibiotics when used in combination therapies .
Case Studies
Several studies have further elucidated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the compound's efficacy against multi-drug resistant strains of Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation and virulence factor production when treated with submicromolar concentrations of the compound .
- Anticancer Research : Another study focused on the cytotoxic effects of this compound on human cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways, thereby offering insights into its potential use as a chemotherapeutic agent .
Properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-10-6-2-5(9)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPYBKZCJCNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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